Drotebanol is classified as a semisynthetic opioid, specifically a derivative of thebaine. This classification places it within the broader category of opioids, which are substances that act on opioid receptors to produce morphine-like effects. Thebaine itself is a natural alkaloid found in opium poppy (Papaver somniferum), and through chemical modification, drotebanol retains some of the therapeutic benefits while potentially reducing certain adverse effects associated with other opioids .
The synthesis of drotebanol involves several key steps:
These processes utilize standard organic synthesis techniques and require careful control of reaction conditions to optimize yield and purity .
The molecular formula of drotebanol is C_18H_23NO_3, indicating it contains 18 carbon atoms, 23 hydrogen atoms, one nitrogen atom, and three oxygen atoms. The compound features a complex structure typical of opioids, characterized by multiple rings and functional groups that contribute to its biological activity.
Drotebanol can participate in various chemical reactions typical for opioids:
These reactions are essential for understanding drotebanol's stability and reactivity in different environments .
Drotebanol exerts its effects primarily through interaction with opioid receptors in the central nervous system. The mechanism involves:
Studies have indicated that drotebanol has a dependence potential similar to that of codeine, necessitating caution in its use .
These properties are crucial for determining the appropriate storage conditions and formulation strategies for pharmaceutical applications .
Drotebanol's primary application lies within the pharmaceutical sector as an antitussive agent. Its codeine-like properties make it useful in treating coughs without some of the more severe side effects associated with stronger opioids. Additionally, research into its dependence potential provides valuable insights into safer opioid prescribing practices.
Moreover, ongoing studies explore its utility in pain management protocols where traditional opioids may pose higher risks for addiction or adverse effects .
Drotebanol (CAS 3176-03-2) is systematically named as (1R,9R,10S,13R)-3,4-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.0⁰ʹ,¹⁰.0²,⁷]heptadeca-2(7),3,5-triene-10,13-diol, reflecting its tetracyclic morphinan backbone and functional group positions [4] [8]. Its molecular formula is C₁₉H₂₇NO₄, with a molar mass of 333.428 g·mol⁻¹ [2] [5]. The SMILES notation (OC1CCC2(O)C3N(C)CCC2(C4=C(OC)C(OC)=CC=C4C3)C1) and InChIKey (LCAHPIFLPICNRW-SVYNMNNPSA-N) encode its atomic connectivity and stereochemistry, critical for computational modeling [4] [5].
Drotebanol contains four chiral centers at positions C-9, C-10, C-13, and C-14, with absolute configurations R, S, R, and R, respectively [4] [5]. The stereochemistry is denoted as 6β,14-diol, indicating the β-orientation of the C-6 hydroxy group [2] [8]. X-ray diffraction studies confirm its orthorhombic crystal lattice (space group Pca2₁), stabilized by intramolecular hydrogen bonding (N–H⋯O and N–H⋯Cg interactions) [7]. The rigid stereochemistry is essential for μ-opioid receptor binding, as epimerization at C-6 or C-14 drastically reduces activity [2] [6].
Table 1: Chiral Centers in Drotebanol
Carbon Position | Stereochemical Configuration | Functional Role |
---|---|---|
C-9 | R | Influences B-ring conformation |
C-10 | S | Determines D-ring orientation |
C-13 | R | Positions C-14 hydroxy group |
C-14 | R | Critical for receptor affinity |
Drotebanol exhibits a melting point of 165–167°C, indicative of high crystalline stability [2]. Computational analyses (e.g., Hirshfeld surfaces) reveal that its solid-state stability arises from hydrogen-bond networks and van der Waals forces [7]. While experimental logP data is limited, its structure suggests moderate lipophilicity, balancing blood-brain barrier penetration and aqueous solubility. The dihydroxy and dimethoxy groups enhance polarity compared to non-hydroxylated morphinans, potentially improving solubility in polar solvents [8]. However, drotebanol is insoluble in water, typical of non-quaternary opioids, necessitating formulation as salts for clinical use [5].
Drotebanol’s 6β,14-dihydroxy-3,4-dimethoxy structure distinguishes it from classical morphinans:
The C-14 hydroxy group and 4,5-epoxy bridge (E-ring) are key to drotebanol’s high receptor affinity. DFT studies show its HOMO-LUMO energy gap (4.8 eV) is narrower than codeine (5.2 eV), suggesting enhanced electronic interactions with opioid receptors [7] [8].
Table 2: Structural and Functional Comparison of Morphinan Derivatives
Compound | Key Substituents | logP (Predicted) | Pharmacological Profile |
---|---|---|---|
Drotebanol | 6β-OH, 14-OH, 3,4-diOCH₃ | 1.02 | Potent antitussive (10x codeine) [2] |
Morphine | 3-OH, 6-OH | 0.89 | Gold-standard analgesic |
Codeine | 3-OCH₃, 6-OH | 1.19 | Moderate antitussive/analgesic |
Dextromethorphan | 3-OCH₃, D-ring dextrorotatory | 0.93 | NMDA antagonist; no analgesia [3] |
Synthesis and Structure-Activity Relationships
Drotebanol is synthesized from thebaine via selective hydroxylation and methylation [2] [8]. The 6β-hydroxy group’s axial orientation enhances μ-receptor binding, while 3,4-dimethoxy groups sterically hinder metabolic glucuronidation, prolonging activity [6] [8]. N-methylation at C-17 is essential for agonist effects; substitution with larger groups (e.g., allyl) would confer antagonist properties [3].
Table 3: Comprehensive Compound Nomenclature for Drotebanol
Identifier Type | Name |
---|---|
Systematic IUPAC | (1R,9R,10S,13R)-3,4-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.0^{1,10}.0^{2,7}]heptadeca-2(7),3,5-triene-10,13-diol |
Synonyms | Oxymethebanol; Metebanyl; 3,4-Dimethoxy-17-methylmorphinan-6β,14-diol; 14-Hydroxydihydro-6β-thebainol 4-methyl ether |
CAS Registry | 3176-03-2 |
UNII Code | 7RS2Q8MCK8 |
DEA Controlled Code | 9335 |
Molecular Formula | C₁₉H₂₇NO₄ |
Concluding Remarks
Drotebanol exemplifies targeted morphinan engineering, where stereoselective modifications optimize receptor engagement. Its 6β,14-dihydroxy motif and methoxy groups create a unique pharmacophore among opioids, prioritizing antitussive over analgesic effects. Advances in crystallography and computational modeling (e.g., energy framework analysis) continue to elucidate how its chiral architecture dictates biological behavior [7] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7